N,N'-1,4-butanediylbis[2-(4-chlorophenyl)acetamide]
Overview
Description
N,N'-1,4-butanediylbis[2-(4-chlorophenyl)acetamide] is a useful research compound. Its molecular formula is C20H22Cl2N2O2 and its molecular weight is 393.3 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-1,4-butanediylbis[2-(4-chlorophenyl)acetamide] is 392.1058333 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-1,4-butanediylbis[2-(4-chlorophenyl)acetamide] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-1,4-butanediylbis[2-(4-chlorophenyl)acetamide] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chlorophenols: Precursors in Chemical Synthesis and Environmental Impact
Chlorophenols (CPs) serve as crucial intermediates in the synthesis of various chemicals, including pesticides, disinfectants, and pharmaceuticals. Their broad utility stems from their reactive chlorophenyl groups, which can be transformed into more complex molecules. However, CPs have also been identified as environmental contaminants due to their persistence and toxicity. Research highlights the significance of CPs in both industrial applications and their environmental fate, indicating the need for careful management and remediation strategies to mitigate their impact on ecosystems and human health (Peng et al., 2016), (Ge et al., 2017).
Synthetic Organic Chemistry: N-Ar Axis
Research in synthetic organic chemistry has explored the N-Ar (nitrogen-aryl) axis, leading to the development of selective N-acylation reagents and chiral ligands. These advancements have broadened the toolkit for constructing complex organic molecules, demonstrating the versatility of incorporating chlorophenyl components like N,N'-1,4-butanediylbis[2-(4-chlorophenyl)acetamide]. Such compounds offer pathways to novel chemical entities with potential applications in drug development and materials science (Kondo & Murakami, 2001), (Kondo & Murakami, 2002).
Environmental Remediation and Protection
The presence of chlorophenol derivatives in the environment, resulting from industrial activities, has prompted the development of remediation technologies. Research emphasizes the application of zero valent iron and bimetals for the dechlorination of CPs, offering effective strategies for mitigating their environmental impact. These findings underscore the importance of addressing pollution from chlorophenyl compounds, including N,N'-1,4-butanediylbis[2-(4-chlorophenyl)acetamide], to protect aquatic ecosystems and human health (Gunawardana, Singhal, & Swedlund, 2011).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[[2-(4-chlorophenyl)acetyl]amino]butyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c21-17-7-3-15(4-8-17)13-19(25)23-11-1-2-12-24-20(26)14-16-5-9-18(22)10-6-16/h3-10H,1-2,11-14H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQXURBKTVSXMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCCCNC(=O)CC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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